Ligand Efficiency and Lipophilicity Differentiation: 3-Phenylpropyl vs. Isopropyl and Allyl Analogs
The 3-phenylpropyl substituent in CAS 1207037-96-4 (MW 335.41, cLogP estimated ~3.9–4.2) provides substantially higher calculated lipophilicity compared to the isopropyl analog 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea (estimated cLogP ~2.5) and the allyl analog 1-allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0, estimated cLogP ~2.8) . In the broader primaquine-urea series, increased lipophilicity within this range has been correlated with enhanced membrane permeability and improved antiproliferative activity against solid tumor cell lines [1]. The phenyl ring additionally offers potential for edge-to-face or π-π stacking interactions with aromatic residues in kinase ATP-binding pockets (e.g., FLT3 Phe691, c-Met Tyr1230), a binding modality unavailable to purely aliphatic substituents [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 335.41; cLogP ~3.9–4.2 (estimated) |
| Comparator Or Baseline | 1-(6-Methoxyquinolin-8-yl)-3-(propan-2-yl)urea: cLogP ~2.5; 1-Allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0): cLogP ~2.8 |
| Quantified Difference | ΔcLogP ≈ +1.1 to +1.7 log units vs. isopropyl analog; ΔcLogP ≈ +1.1 to +1.4 vs. allyl analog |
| Conditions | cLogP calculated by standard fragment-based method (ChemDraw/ALOGPS); experimental logP not publicly available |
Why This Matters
Higher lipophilicity in this range supports improved passive membrane permeability for intracellular kinase targets, while the aromatic ring enables π-interactions unavailable in aliphatic analogs—a meaningful differentiation for target engagement screening.
- [1] Džimbeg, G., Zorc, B., Kralj, M., Ester, K., Pavelić, K., Balzarini, J., De Clercq, E., Mintas, M. (2009). Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(15), 5365–5375. View Source
- [2] Zhao, Y., Liu, Y., Zhai, X., Gong, P., Wang, Y., Lei, H. (2017). Quinolines compound containing diarylurea structure and application thereof. Chinese Patent CN106496116A, filed October 21, 2016, assigned to Shenyang Pharmaceutical University. The patent describes FLT3 kinase as a primary target for quinoline-diarylurea compounds. View Source
